

Optical rotation of BOC-O-Benzyl-L-threonine

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Compound of Interest

Compound Name: BOC-O-Benzyl-L-threonine

Cat. No.: B558121

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An In-depth Technical Guide on the Optical Rotation of **BOC-O-Benzyl-L-threonine**

Introduction

N- α -(tert-Butoxycarbonyl)-O-benzyl-L-threonine, commonly abbreviated as **BOC-O-Benzyl-L-threonine**, is a crucial amino acid derivative utilized extensively in peptide synthesis and pharmaceutical research.^[1] Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and a benzyl (Bzl) group protecting the side-chain hydroxyl function. This dual protection strategy makes it a stable and versatile building block for the incorporation of threonine residues during Solid Phase Peptide Synthesis (SPPS).^{[1][2]}

The chirality of this compound, originating from the L-threonine core, imparts optical activity, a fundamental property that is critical for ensuring the stereochemical integrity of the final peptide. This guide provides a detailed overview of the optical rotation of **BOC-O-Benzyl-L-threonine**, including its quantitative data, the experimental protocol for its measurement, and its role in synthetic workflows.

Quantitative Data Summary

The physicochemical properties of **BOC-O-Benzyl-L-threonine** have been characterized by various suppliers and researchers. The following table summarizes key quantitative data, with a focus on its optical activity.

Property	Value	Conditions/Method	Source(s)
Specific Optical Rotation	+16 ± 2°	c=1 in Methanol, at 20°C, D-line	[1]
+13.5 to +18.5°	c=1 in Methanol, at 25°C, D-line	[3]	
+16.5°	c=1 in Methanol, D-line		
Purity	≥99%	HPLC	[1]
≥98.5%	HPLC	[4]	
≥98%	TLC	[3]	
Melting Point	110 - 120°C	Not specified	[1]
113 - 119°C	Clear melt	[4]	
Molecular Formula	C ₁₆ H ₂₃ NO ₅	-	[1][3][4]
Molecular Weight	309.36 g/mol	-	[1][3]
CAS Number	15260-10-3	-	[1][3][4]
Appearance	White crystalline powder	Visual	[1]

Experimental Protocol: Measurement of Specific Rotation

The specific rotation ($[\alpha]$) of a chiral compound is a fundamental physical constant defined as the observed angle of optical rotation (α) when plane-polarized light passes through a sample of a specific path length (l) and concentration (c).^[5] The protocol for accurately measuring the specific rotation of **BOC-O-Benzyl-L-threonine** is detailed below.

1. Instrumentation and Reagents

- Instrument: High-precision polarimeter.

- Light Source: Sodium lamp (D-line, $\lambda = 589 \text{ nm}$).
- Sample Cell: 1 decimeter (1 dm) path length cell.
- Solvent: HPLC-grade Methanol (MeOH).
- Analyte: High-purity **BOC-O-Benzyl-L-threonine**.
- Equipment: Analytical balance, 10 mL volumetric flask, spatula, weighing paper.

2. Procedure

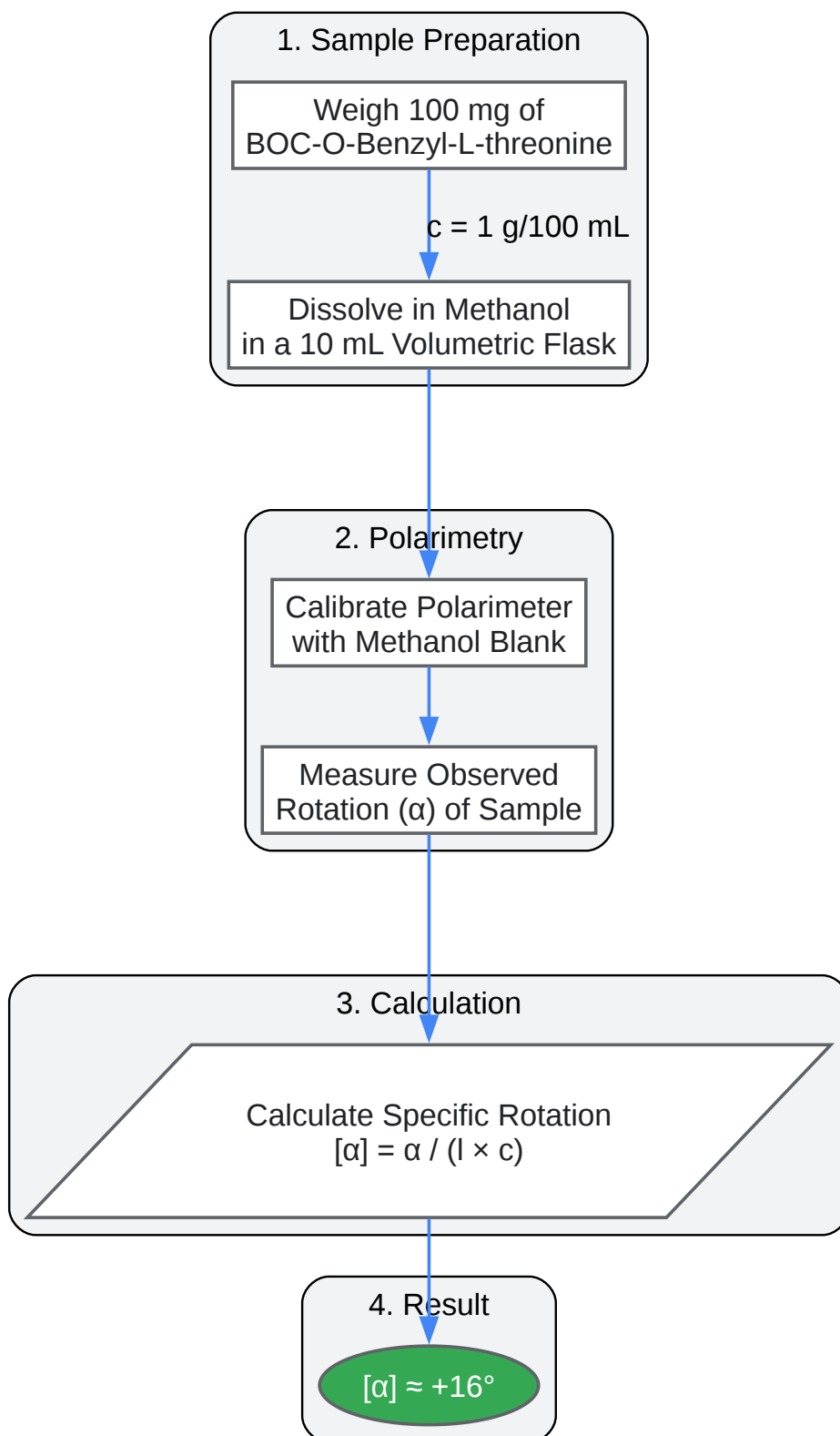
- Solution Preparation:
 - Accurately weigh approximately 100 mg of **BOC-O-Benzyl-L-threonine**.
 - Quantitatively transfer the weighed solid into a 10 mL volumetric flask.
 - Dissolve the compound in a small amount of methanol and then fill the flask to the calibration mark with methanol.
 - Ensure the solution is thoroughly mixed and homogenous. This creates a solution with a concentration (c) of 1 g/100 mL.
- Instrument Calibration:
 - Turn on the polarimeter and allow the sodium lamp to warm up and stabilize.
 - Fill the sample cell with the blank solvent (methanol).
 - Place the cell in the polarimeter and take a blank reading. Calibrate the instrument to read zero degrees with the blank.
- Sample Measurement:
 - Rinse the sample cell with a small amount of the prepared analyte solution before filling it completely.
 - Ensure no air bubbles are present in the light path.

- Place the filled cell into the polarimeter.
- Record the observed optical rotation (α) at the specified temperature (e.g., 20°C or 25°C).
[1][3] Multiple readings should be taken and averaged to ensure precision.
- Calculation of Specific Rotation:
 - Use the following formula to calculate the specific rotation $[\alpha]$: $[\alpha]^T_\lambda = \alpha / (l \times c)$
 - Where:
 - $[\alpha]^T_\lambda$ is the specific rotation at temperature T and wavelength λ .
 - α is the observed rotation in degrees.
 - l is the path length in decimeters (dm).
 - c is the concentration in g/mL (or g/100mL if the formula is adjusted accordingly).

Visualizations

Experimental Workflow for Optical Rotation Measurement

The following diagram illustrates the systematic workflow for determining the specific optical rotation of **BOC-O-Benzyl-L-threonine**.

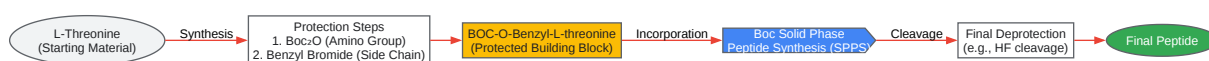


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Caption: Workflow for measuring specific optical rotation.

Role in Peptide Synthesis

BOC-O-Benzyl-L-threonine is a key intermediate in the Boc/Bzl strategy for peptide synthesis. The diagram below outlines its logical role as a protected building block.



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Caption: Role of **BOC-O-Benzyl-L-threonine** in SPPS.

Conclusion

The specific optical rotation of **BOC-O-Benzyl-L-threonine** is a critical quality attribute, consistently reported to be approximately $+16^\circ$ under standard conditions ($c=1$ in methanol, 20°C , 589 nm). This positive value indicates that it is dextrorotatory. For researchers and drug development professionals, verifying this property using standardized polarimetry protocols is essential to confirm the enantiomeric purity of the material. As a fundamental building block in peptide synthesis, the correct stereochemistry of **BOC-O-Benzyl-L-threonine** directly influences the structure and, consequently, the biological activity of the resulting synthetic peptides.

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